molecular formula C10H13NO4 B1641812 Methyl 2-amino-3,4-dimethoxybenzoate

Methyl 2-amino-3,4-dimethoxybenzoate

Cat. No.: B1641812
M. Wt: 211.21 g/mol
InChI Key: BMOUHIBNTQHOHN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,4-dimethoxybenzoate is a benzoic acid derivative featuring a methyl ester group, with amino and methoxy substituents at positions 2, 3, and 4 of the aromatic ring. The amino group enhances reactivity in nucleophilic substitutions or coupling reactions, while the methoxy groups influence electronic effects (e.g., resonance stabilization) and solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-amino-3,4-dimethoxybenzoate?

A two-step approach is commonly employed:

  • Step 1 (Nitration): Start with methyl 3,4-dimethoxybenzoate and introduce a nitro group at the ortho position via nitration, yielding methyl 4,5-dimethoxy-2-nitrobenzoate. This intermediate is structurally analogous to compounds described in nitration protocols .
  • Step 2 (Reduction): Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl). Purify the product via column chromatography with gradients like dichloromethane/ethyl acetate (1–20%) to isolate the amino derivative, as demonstrated in triazine-based syntheses .

Q. How is this compound characterized spectroscopically?

  • ¹H NMR : Dissolve in DMSO-d₆ and analyze shifts for methoxy (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.5–7.5 ppm), and the amino group (broad signal, δ ~5–6 ppm). Compare with analogous benzoate esters .
  • TLC : Use hexane/ethyl acetate (2:1) to monitor reaction progress (Rf ~0.18–0.62, depending on substituents) .
  • Melting Point : Confirm purity via sharp melting points (e.g., 79–82°C for related triazine derivatives) .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradients of dichloromethane/ethyl acetate (1–20%) to resolve polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from methoxy-substituted analogs .

Advanced Research Questions

Q. How can conflicting data on nitration regioselectivity be resolved during synthesis?

  • Analytical Techniques : Combine HPLC-MS to identify byproducts and computational modeling (DFT) to predict reactive sites. For example, steric and electronic effects of methoxy groups may direct nitration to the ortho position .
  • Control Experiments : Vary reaction conditions (e.g., temperature, nitrating agent concentration) and analyze outcomes via ¹H NMR to track substituent effects .

Q. What factors influence the stability of this compound under experimental conditions?

  • Light/Temperature Sensitivity : Store at 0–6°C in amber vials to prevent degradation, as recommended for methoxy-substituted aldehydes .
  • pH Stability : Test solubility and stability in buffered solutions (pH 4–9) using UV-Vis spectroscopy to identify optimal storage conditions .

Q. How can computational methods predict the reactivity of this compound in further derivatization?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the amino group may act as an electron donor in coupling reactions .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for activity screening .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC assays) or enzyme inhibition (e.g., acetylcholinesterase) based on protocols for structurally related benzoates .
  • Metabolic Stability : Use hepatic microsome models to assess pharmacokinetic profiles, referencing methods from pharmaceutical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,4-dimethoxybenzoate

Key Differences :

  • Substituents: Lacks the amino group at position 2 and has methoxy groups at positions 2 and 4.
  • Synthetic Utility: Used in flavone synthesis via condensation with phloroacetophenone derivatives under alkaline conditions. For example, it reacts with phloroacetophenone 1,6-dimethyl ether to form tri-methoxybenzoyl-kelophenone intermediates, which are demethylated to yield bioactive flavones .
  • Reactivity: Absence of the amino group limits its participation in amidation or diazotization reactions, restricting its utility compared to the amino-substituted analogue.

Table 1: Comparative Properties

Property Methyl 2-amino-3,4-dimethoxybenzoate Methyl 2,4-dimethoxybenzoate
Molecular Formula C₁₀H₁₃NO₄ C₁₀H₁₂O₄
Functional Groups Amino, methoxy, ester Methoxy, ester
Key Reactivity Nucleophilic amino group Electron-rich aromatic ring
Application Pharmaceutical intermediate Flavone synthesis

Pesticide Methyl Benzoate Derivatives (e.g., Metsulfuron Methyl)

Key Differences :

  • Substituents: Pesticides like metsulfuron methyl feature sulfonylurea and triazine moieties instead of amino and methoxy groups.
  • Bioactivity: The sulfonylurea group in pesticides enables acetolactate synthase (ALS) inhibition, critical for herbicidal activity. In contrast, this compound lacks such enzyme-targeting groups, suggesting divergent applications .

Table 2: Bioactivity and Structural Comparison

Property This compound Metsulfuron Methyl
Molecular Formula C₁₀H₁₃NO₄ C₁₄H₁₅N₅O₆S
Key Functional Groups Amino, methoxy Sulfonylurea, triazine
Bioactivity Intermediate (potential drugs) ALS inhibitor (herbicide)
LogP (Estimated) ~1.5 (moderate polarity) ~2.8 (higher lipophilicity)

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate

Key Differences :

  • Substituents : Ethoxy groups at positions 3 and 4 (vs. methoxy in the target compound) and an isoxazole-linked carbamate group.
  • Physicochemical Properties : Ethoxy groups increase lipophilicity (XLogP3 = 2.5) compared to methoxy-substituted analogues. The isoxazole moiety adds hydrogen-bond acceptor capacity (7 H-bond acceptors) .
  • Applications: Likely tailored for drug discovery due to its complex structure, whereas this compound may serve as a simpler building block.

Table 3: Substituent Effects on Properties

Property This compound 3,4-Diethoxybenzoate Derivative
Molecular Weight 211.22 g/mol 348.3 g/mol
XLogP3 ~1.5 2.5
Hydrogen-Bond Acceptors 4 7
Synthetic Complexity Low High (447 complexity index)

Research Findings and Implications

  • Synthetic Flexibility: this compound’s amino group enables diverse derivatization (e.g., acylations, Schiff base formation), unlike non-amino analogues .
  • Solubility vs. Bioavailability : Ethoxy/methoxy trade-offs highlight the balance between lipophilicity (membrane penetration) and solubility (drug delivery) .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2-amino-3,4-dimethoxybenzoate

InChI

InChI=1S/C10H13NO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,11H2,1-3H3

InChI Key

BMOUHIBNTQHOHN-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen chloride was passed into a solution of 3,4-dimethoxyanthranilic acid (100 g., 0.51 mole) in 1.5 liters methanol for 40 minutes. The reaction mixture was refluxed for 4 days while introducing hydrogen chloride gas intermittently. The solvent was removed in vacuo, and the residual white solid was dissolved in 500 ml. water, cooled and basified to pH 10 with sodium hydroxide solution. After cooling for an additional hour, the cream color product (87.0 g., 82% yield) was filtered. Recrystallization from methanol furnished pure product, M.P. 66°-67° C.
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